molecular formula C14H11ClN2O B13666336 8-Chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine

8-Chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine

Cat. No.: B13666336
M. Wt: 258.70 g/mol
InChI Key: XUCCWPIGDFBNIG-UHFFFAOYSA-N
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Description

8-Chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors. One common method is the Groebke–Blackburn–Bienaymé (GBB) reaction, which involves the condensation of an aldehyde, an amine, and an isocyanide . The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as iodine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent- and catalyst-free methods have also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines.

Scientific Research Applications

8-Chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

8-Chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H11ClN2O

Molecular Weight

258.70 g/mol

IUPAC Name

8-chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11ClN2O/c1-18-13-7-3-2-5-10(13)12-9-17-8-4-6-11(15)14(17)16-12/h2-9H,1H3

InChI Key

XUCCWPIGDFBNIG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CN3C=CC=C(C3=N2)Cl

Origin of Product

United States

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